

# Technical Support Center: PTB7-Th Thick Active Layers

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## Compound of Interest

Compound Name: PTB7-Th  
Cat. No.: B13395056

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges with thick active layers of the polymer **PTB7-Th** in organic electronic devices.

## Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when increasing the active layer thickness of **PTB7-Th** based devices?

A1: The primary challenge is a significant decrease in the power conversion efficiency (PCE), which is mainly attributed to a drastic drop in the fill factor (FF).<sup>[1][2]</sup> While a thicker active layer can lead to increased light absorption and a higher short-circuit current density (Jsc), the poor charge transport and increased recombination losses within the thicker film typically offset these gains.<sup>[2][3]</sup>

Q2: Why does the fill factor (FF) decrease so dramatically in thick **PTB7-Th** active layers?

A2: The decrease in FF in thicker **PTB7-Th:PC71BM** solar cells is primarily due to inefficient charge carrier transport and collection.<sup>[1][2]</sup> This inefficiency stems from the relatively low electron mobility of the blend and an increase in interface defect states.<sup>[1][2]</sup> As the active layer

becomes thicker, charge carriers have a longer path to travel to reach the electrodes, increasing the probability of recombination before they can be collected.[4]

Q3: Is there an optimal active layer thickness for **PTB7-Th** based solar cells?

A3: Yes, studies have shown that there is an optimal thickness for maximizing device performance. For **PTB7-Th:PC71BM** based solar cells, a maximum efficiency of 9.68% was observed with an active layer thickness of 90 nm.[1] Another study found the optimal power conversion efficiency of 8.28% for a device with an active layer thickness of 100 nm when treated with thermal annealing at 90 °C.[5][6] However, it is important to note that the optimal thickness can be influenced by other factors such as the choice of acceptor material and processing conditions.

Q4: How do solvent additives affect the formation of thick **PTB7-Th** films?

A4: Solvent additives, such as 1,8-diiodooctane (DIO), play a crucial role in controlling the morphology and crystalline structure of the **PTB7-Th** blend film.[7][8][9] The presence of residual solvent additive can plasticize the film, which is critical for certain processing techniques like soft imprinting.[10] Additives can help to create a more favorable nanostructure for charge transport and suppress excessive aggregation, leading to improved device performance.[11]

Q5: Can the negative effects of a thick active layer be mitigated?

A5: Yes, to some extent. One approach is to increase the content of the acceptor material (e.g., PC71BM) in the blend. A higher acceptor concentration can facilitate electron transport and has been shown to improve the fill factor, leading to an overall increase in efficiency for devices with thicker active layers. For instance, an efficiency of 8.15% was achieved for a device with a 270 nm thick active layer by using a higher PC71BM content.[1][2]

## Troubleshooting Guide

Problem	Possible Cause	Troubleshooting Steps
Low Fill Factor (FF) in thick active layers	Inefficient charge transport and increased recombination.[1][2]	<ul style="list-style-type: none"> <li>- Optimize the donor-to-acceptor ratio to improve charge balance and transport. Increasing the acceptor content may be beneficial.[1]</li> <li>[2]- Introduce a suitable solvent additive (e.g., DIO) to improve the active layer morphology for better charge transport.[7][8]- Perform post-deposition thermal annealing to enhance the crystallinity and morphology of the active layer. [5][6]</li> </ul>
Low Short-Circuit Current (Jsc) despite a thick active layer	Poor light absorption at certain wavelengths or inefficient exciton dissociation.	<ul style="list-style-type: none"> <li>- Verify the absorption spectrum of your active layer. While thicker films generally absorb more light, interference effects can lead to reduced absorption at specific wavelengths.[1]- Optimize the morphology using solvent additives or annealing to improve exciton dissociation at the donor-acceptor interface. [11]</li> </ul>
Inconsistent device performance with thick layers	Non-uniformity in the active layer thickness and morphology.	<ul style="list-style-type: none"> <li>- Ensure uniform and controlled deposition of the active layer. For large-area devices, techniques like blade coating may offer better uniformity than spin coating. [12][13]- Characterize the surface morphology and roughness of the active layer</li> </ul>

using techniques like Atomic Force Microscopy (AFM) to ensure a consistent film quality.

Poor device stability

Morphological instability of the blend, especially at elevated temperatures.

- Investigate the thermal stability of the active layer morphology. Certain solvent additives or processing conditions might lead to a more stable nanostructure.

## Quantitative Data Summary

Table 1: Device Performance of **PTB7-Th:PC71BM** Solar Cells with Varying Active Layer Thickness

Active Layer Thickness (nm)	Jsc (mA/cm <sup>2</sup> )	Voc (V)	FF (%)	PCE (%)	Reference
70	~16.4	~0.78	~74	~9.5	[1]
90	~16.6	~0.78	~75	~9.7	[1]
120	~15.8	~0.77	~68	~8.3	[1]
180	~16.2	~0.77	~55	~6.9	[1]
270	~17.0	~0.76	~48	~6.2	[1]
100 (annealed at 90°C)	-	-	-	8.28	[5][6]
270 (with higher PC71BM content)	-	-	-	8.15	[1][2]

## Experimental Protocols

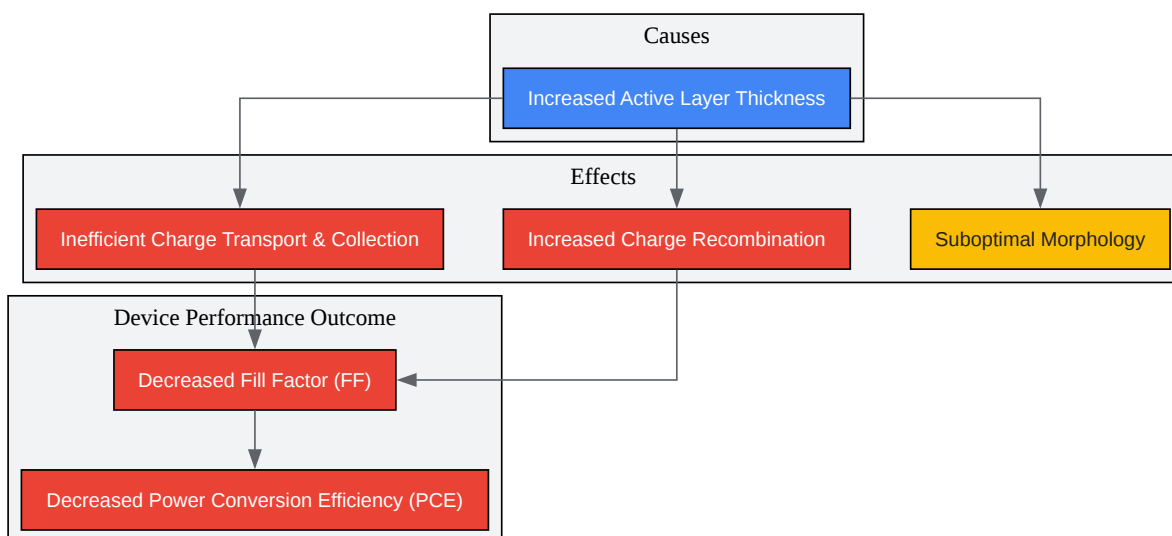
### Protocol 1: Fabrication of **PTB7-Th**:PC71BM Solar Cells with Varying Active Layer Thickness

This protocol is based on the methodology described in Zang et al., 2018.[1]

- Substrate Preparation:
  - Pre-patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  - The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
- Deposition of Interfacial Layers:
  - A zinc oxide (ZnO) electron transport layer is prepared using a sol-gel method and spin-coated onto the ITO substrate at 2000 rpm for 30 seconds. The film is then annealed at 200°C for 15 minutes to achieve a thickness of approximately 40 nm.[14]
- Active Layer Deposition:
  - A blend solution of **PTB7-Th** and PC71BM (typically in a 1:1.5 weight ratio) is prepared in a suitable solvent like chlorobenzene with a processing additive such as 1,8-diiodooctane (DIO).
  - The active layer is deposited by spin-coating the blend solution onto the ZnO layer. The thickness of the active layer is controlled by varying the spin-coating speed and/or the solution concentration.
  - For example, thicknesses ranging from 70 to 270 nm can be achieved by adjusting these parameters.
- Deposition of Hole Transport Layer and Electrode:
  - A Molybdenum(VI) oxide (MoO<sub>3</sub>) hole transport layer (~10 nm) is thermally evaporated on top of the active layer.

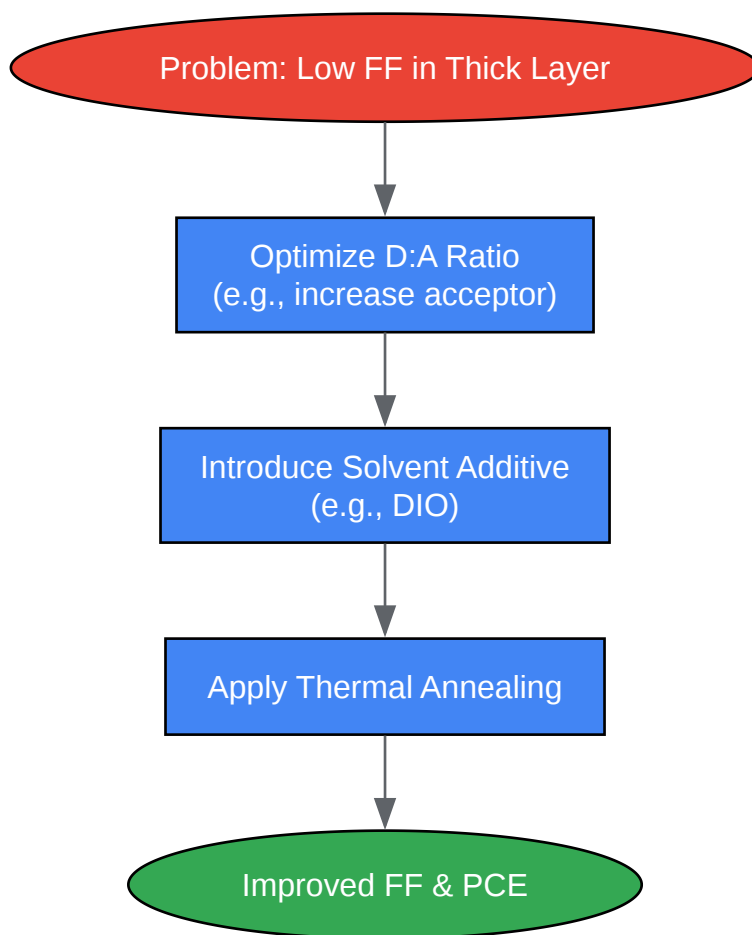
- Finally, a Silver (Ag) top electrode (~100 nm) is thermally evaporated through a shadow mask to define the device area.

## Visualizations



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Caption: Challenges of thick **PTB7-Th** active layers.



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Caption: Troubleshooting workflow for low fill factor.

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